ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate, also known as DCP-LA, is a synthetic compound that has gained attention for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate is not fully understood, but it is believed to involve the activation of the transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 regulates the expression of antioxidant and detoxifying enzymes, which protect cells from oxidative stress and inflammation. This compound has also been shown to modulate the activity of ion channels and transporters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic effects. This compound has also been shown to improve mitochondrial function and to increase ATP production. In addition, this compound has been shown to enhance the expression of brain-derived neurotrophic factor (BDNF), which promotes neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate in lab experiments is its stability and solubility in water and organic solvents. This compound is also relatively easy to synthesize and purify. However, one limitation of using this compound is its low bioavailability, which may require the use of high doses or alternative delivery methods.
Zukünftige Richtungen
There are several future directions for the research on ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate. One direction is to investigate its potential therapeutic applications in other fields, such as cardiology and gastroenterology. Another direction is to optimize its pharmacokinetics and delivery methods to improve its bioavailability and efficacy. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential.
Synthesemethoden
Ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate is synthesized by reacting 2,4-dichlorophenylacetonitrile with ethyl 4-aminobenzoate in the presence of a base and a catalyst. The reaction yields this compound as a yellow crystalline solid with a melting point of 162-164°C.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. In neurology, this compound has been shown to have neuroprotective effects against ischemic brain injury and to improve cognitive function in animal models of Alzheimer's disease. In oncology, this compound has been shown to inhibit the growth of cancer cells and to sensitize them to chemotherapy. In immunology, this compound has been shown to modulate immune responses and to have anti-inflammatory effects.
Eigenschaften
IUPAC Name |
ethyl 4-[[(E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3/c1-2-26-19(25)12-4-7-16(8-5-12)23-18(24)14(11-22)9-13-3-6-15(20)10-17(13)21/h3-10H,2H2,1H3,(H,23,24)/b14-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWMBTGLPSSCER-NTEUORMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.